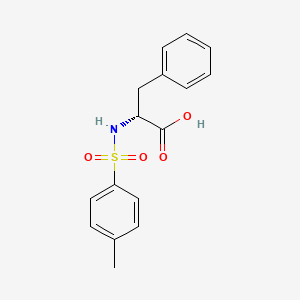

N-Tosyl-D-phenylalanine

Übersicht

Beschreibung

N-Tosyl-D-phenylalanine is a compound with the molecular formula C16H17NO4S . It is also known by other names such as ®-2-(4-methylphenylsulfonamido)-3-phenylpropanoic acid and (2R)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoic acid .

Synthesis Analysis

The synthesis of substituted D-phenylalanines, including N-Tosyl-D-phenylalanine, can be achieved starting from inexpensive cinnamic acids. This is done through a one-pot approach by coupling phenylalanine ammonia lyase (PAL) amination with a chemoenzymatic deracemization, which is based on stereoselective oxidation and nonselective reduction .Molecular Structure Analysis

The N-Tosyl-D-phenylalanine molecule contains a total of 40 bonds. There are 23 non-H bonds, 15 multiple bonds, 6 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 1 sulfonamide .Physical And Chemical Properties Analysis

The molecular weight of N-Tosyl-D-phenylalanine is 319.4 g/mol . Other physical and chemical properties are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen

Field

This application falls under the field of Aquaculture .

Summary of Application

Phenylalanine plays a crucial role in regulating the capacity of intestinal immunity, antioxidants, and apoptosis in largemouth bass .

Methods of Application

In the study, six iso-nitrogen and iso-energy diets with varying levels of phenylalanine were designed. Juvenile largemouth bass were fed the experimental diet for 8 weeks .

Results

The study found that an imbalance of phenylalanine in the diet could lead to a decrease in intestinal immunity and antioxidant capacity, and an increase in intestinal cell apoptosis .

Application in Materials Science

Field

This application falls under the field of Materials Science .

Summary of Application

Phenylalanine and its derivatives are used as versatile low-molecular-weight gelators .

Methods of Application

The chemical modification of phenylalanine at C or N terminus has enabled the synthesis of a large number of low-molecular-weight gelators .

Results

These gels have been used for various applications such as drug delivery, as an extracellular matrix for tissue engineering, for oil spills recovery, removal of dyes, extraction of heavy metals or pollutants, and for the detection of explosives .

Application in Enzymatic Process

Field

This application falls under the field of Enzymatic Process .

Summary of Application

An efficient enzymatic process was developed to produce optically pure D-phenylalanine .

Methods of Application

This was achieved through asymmetric resolution of the racemic DL-phenylalanine using immobilized phenylalanine ammonia-lyase .

Results

The result was the production of optically pure D-phenylalanine .

Dual Protection of Amino Functions

Field

This application falls under the field of Organic Chemistry .

Summary of Application

Phenylalanine and its derivatives, such as N-Tosyl-D-phenylalanine, are used in the dual protection of amino functions .

Methods of Application

The process involves the use of tert-butyl carbamate (Boc) for the protection of amino functions .

Results

The resulting Boc-derivatives have various applications in the field of peptide synthesis .

Metal-Catalyzed Denitrogenative Pathways for N-Heterocycle Synthesis

Field

This application falls under the field of Catalysis .

Summary of Application

Phenylalanine and its derivatives are used in metal-catalyzed denitrogenative pathways for N-heterocycle synthesis .

Methods of Application

The process involves the use of transition metals for catalytic denitrogenative reactions .

Results

The result is the proactive synthesis of N-heterocycles .

Protease Inhibitor

Field

This application falls under the field of Biochemistry .

Summary of Application

Tosyl phenylalanyl chloromethyl ketone (TPCK), a derivative of phenylalanine, is used as a protease inhibitor .

Methods of Application

TPCK is used to inhibit chymotrypsin and some cysteine proteases such as caspase, papain, bromelain, or ficin .

Results

TPCK does not inhibit trypsin or zymogens .

Dual Protection of Amino Functions

Field

This application falls under the field of Organic Chemistry .

Summary of Application

Phenylalanine and its derivatives, such as N-Tosyl-D-phenylalanine, are used in the dual protection of amino functions .

Methods of Application

The process involves the use of tert-butyl carbamate (Boc) for the protection of amino functions .

Results

The resulting Boc-derivatives have various applications in the field of peptide synthesis .

Metal-Catalyzed Denitrogenative Pathways for N-Heterocycle Synthesis

Field

This application falls under the field of Catalysis .

Summary of Application

Phenylalanine and its derivatives are used in metal-catalyzed denitrogenative pathways for N-heterocycle synthesis .

Methods of Application

The process involves the use of transition metals for catalytic denitrogenative reactions .

Results

The result is the proactive synthesis of N-heterocycles .

Protease Inhibitor

Field

This application falls under the field of Biochemistry .

Summary of Application

Tosyl phenylalanyl chloromethyl ketone (TPCK), a derivative of phenylalanine, is used as a protease inhibitor .

Methods of Application

TPCK is used to inhibit chymotrypsin and some cysteine proteases such as caspase, papain, bromelain, or ficin .

Results

Safety And Hazards

Zukünftige Richtungen

N-Tosyl-D-phenylalanine could potentially be used in the treatment of diseases. For instance, N-tosyl-L-phenylalanine chloromethyl ketone (TPCK) has been shown to inhibit the pathogenesis of collagen-induced arthritis by blocking NF-kappaB activation .

Relevant Papers There are several papers relevant to N-Tosyl-D-phenylalanine. For instance, one paper discusses the synthesis of D- and L-phenylalanine derivatives by phenylalanine ammonia lyases . Another paper discusses the treatment with N-tosyl-L-phenylalanine chloromethyl ketone after the onset of collagen-induced arthritis .

Eigenschaften

IUPAC Name |

(2R)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-12-7-9-14(10-8-12)22(20,21)17-15(16(18)19)11-13-5-3-2-4-6-13/h2-10,15,17H,11H2,1H3,(H,18,19)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGRCVIZBNRUWLY-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350707 | |

| Record name | N-TOSYL-D-PHENYLALANINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Tosyl-D-phenylalanine | |

CAS RN |

86117-53-5 | |

| Record name | N-TOSYL-D-PHENYLALANINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

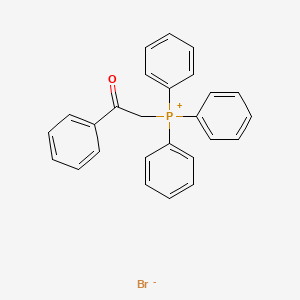

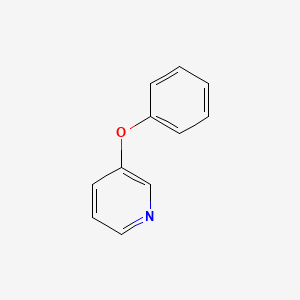

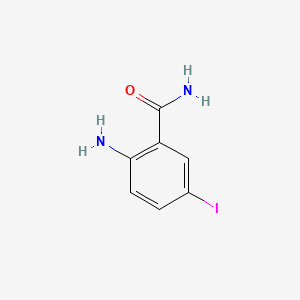

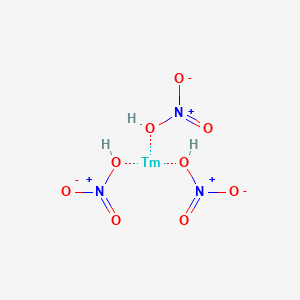

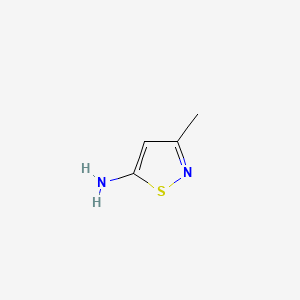

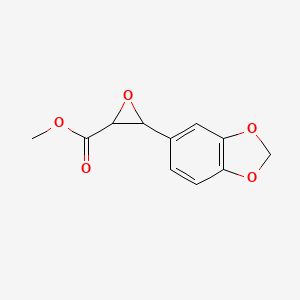

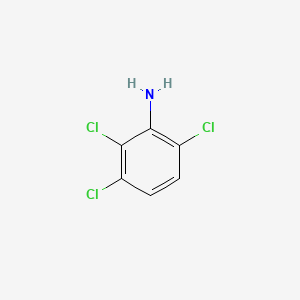

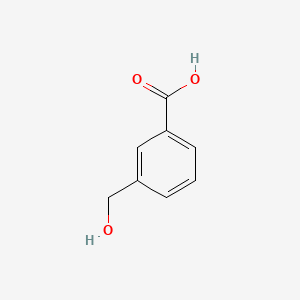

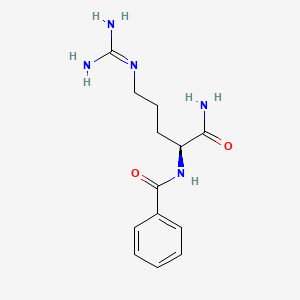

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1582218.png)